molecular formula C10H14O5 B139900 (2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal CAS No. 186803-48-5

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

Cat. No. B139900
M. Wt: 214.21 g/mol
InChI Key: GHGRKHAVPBZSIH-KJFJCRTCSA-N
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Description

“(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal” is a biochemical used for proteomics research . It has a molecular formula of C10H14O5 and a molecular weight of 214.21 g/mol.

Scientific Research Applications

Mechanistic Studies in Organic Synthesis

  • Diastereoselective Cyclopropanation : Research by Mash and Hemperly (1990) investigated the diastereoselectivity in cyclopropanation reactions of 2-cyclohexen-1-one ethylene ketals. They found that reagent chelation and cyclohexene ring conformation significantly influenced the reaction outcomes (Mash & Hemperly, 1990).

Biosynthetic Pathways

  • Biosynthetic Route to 3-Hydroxyacids : Martin et al. (2013) designed a novel pathway for producing chiral 3-hydroxyacids, including 3,4-dihydroxybutyric acid, a hydrolyzed form of 3-Hydroxy-γ-butyrolactone. This study contributes to the development of conversion technologies for biomass into platform chemicals (Martin et al., 2013).

Stereochemistry and Configuration Analysis

  • Analysis of Stereochemistry : Xie, Tschan, and Glorius (2007) utilized DPFGSE-NOE experiments to study the stereochemistry of gamma-butyrolactones. This research provides insights into the molecular structure and spatial arrangement of these compounds (Xie, Tschan, & Glorius, 2007).

Chemical Synthesis and Applications

  • Synthesis of γ-Butyrolactone Derivatives : Studies like those conducted by Fujita et al. (2007) explore the synthesis of γ-butyrolactone derivatives from carboxylic acids and epoxides, demonstrating their potential use in various industrial applications (Fujita et al., 2007).

  • Free Radical Polymerization : Bailey, Wu, and Ni (1982) researched the free radical ring-opening polymerization of cyclic ketene acetals, leading to the production of polyesters. Such studies highlight the potential of γ-butyrolactone derivatives in polymer science (Bailey, Wu, & Ni, 1982).

  • Green Solvents and Gasoline Components : Samoilov et al. (2020) investigated the conversion of renewable compounds to cyclic ketals and glycol ethers, demonstrating their potential as green solvents and gasoline components (Samoilov et al., 2020).

  • Auxiliary Controlled Reactions : Fudickar, Vorndran, and Linker (2006) studied the photooxygenation of homochiral cyclohexene ketals, contributing to the understanding of ene reactions and their applications in natural product synthesis (Fudickar, Vorndran, & Linker, 2006).

properties

IUPAC Name

(3aR,6aS)-6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2/t6-,7+,8?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRKHAVPBZSIH-KJFJCRTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(=O)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@H]3[C@@H](O2)C(=O)OC3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005764
Record name 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2,3,4-Trihydroxy-gamma-butyrolactone 2,3-Cyclohexyl Ketal

CAS RN

85281-85-2
Record name 6'-Hydroxydihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3'aH)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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